molecular formula C12H16ClNO3 B2540155 tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate CAS No. 2248323-60-4

tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate

Cat. No. B2540155
CAS RN: 2248323-60-4
M. Wt: 257.71
InChI Key: PUBMAYQQXPPSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate (TBAC) is an organic compound used in a variety of scientific applications, such as organic synthesis, pharmaceutical research, and biochemistry. TBAC is a versatile compound that can be used in both aqueous and non-aqueous solvents, allowing for a wide range of applications. TBAC is a relatively safe compound and is not known to be carcinogenic, mutagenic, or teratogenic.

Scientific Research Applications

Electrochemical Properties and Antioxidants Study

  • Voltammetric Study of Synthetic Antioxidants : A voltammetric study focused on the electrochemical oxidation of tert-butylhydroquinone (BHQ) and related antioxidants, revealing insights into their electrochemical behaviors and potential applications in acetic acid media. This research could suggest a broader context for the study of tert-Butyl 2-(4-amino-2-chlorophenoxy)acetate's electrochemical properties and its potential as an antioxidant (Michalkiewicz, Mechanik, & Malyszko, 2004).

Polymer Science and Material Applications

  • Synthesis and Properties of Ortho-linked Polyamides : Ortho-linked polyamides derived from bis(ether-carboxylic acid) or a bis(ether amine) related to tert-butylcatechol were synthesized. These polyamides exhibited noncrystalline nature, high solubility in polar solvents, and good thermal stability, highlighting the structural versatility and application potential of compounds related to this compound in material sciences (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Ligand Development

  • Rigid P-chiral Phosphine Ligands : A study on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes indicated the importance of tert-butyl groups in enhancing enantioselectivities and catalytic activities. This underscores the role of tert-butyl derivatives in the development of new catalysts for asymmetric synthesis (Imamoto et al., 2012).

Chemical Structure and Analysis

  • X-Ray Structure and DFT Studies of Triazolyl-indole Derivatives : The synthesis and structural analysis of triazolyl-indole derivatives, including tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, highlighted the utility of tert-butyl groups in stabilizing novel chemical structures and facilitating detailed structural analyses through X-ray diffraction and DFT studies. Such research contributes to the understanding of molecular interactions and electronic properties (Boraei et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a volatile compound, it could pose inhalation risks. Additionally, the presence of the chloro group could potentially make it hazardous to the environment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

tert-butyl 2-(4-amino-2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBMAYQQXPPSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.